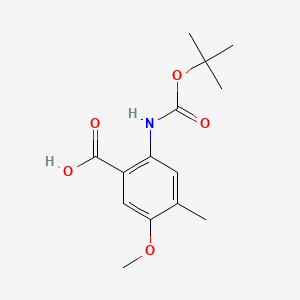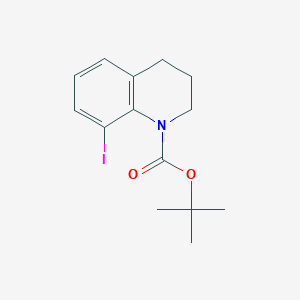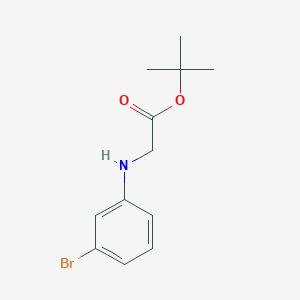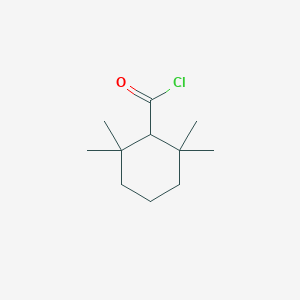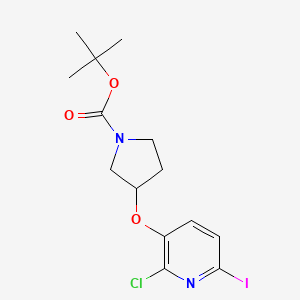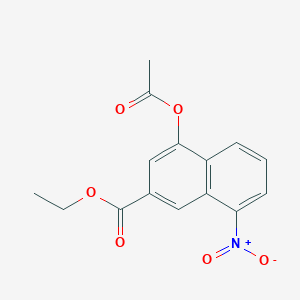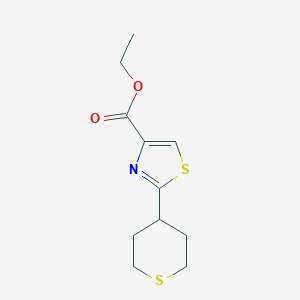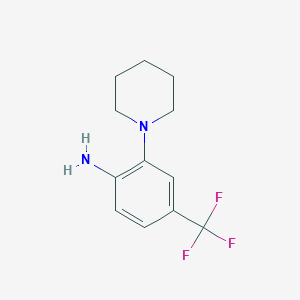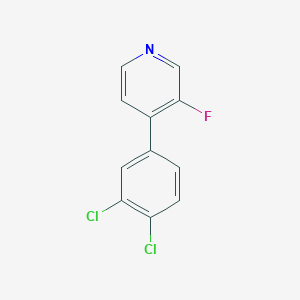
3-Fluoro-1-isobutylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fluoro-1-isobutylpyrrolidin-2-one is a fluorinated pyrrolidinone derivative Pyrrolidinones are a class of compounds known for their diverse biological activities and functional properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-1-isobutylpyrrolidin-2-one typically involves the fluorination of pyrrolidinone derivatives. One common method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives . This process involves a domino reaction that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production methods for fluorinated pyrrolidinones often utilize cost-effective and scalable processes. The use of simple and inactivated cyclic amines as substrates, air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone make this approach practical for large-scale production .
化学反应分析
Types of Reactions: 3-Fluoro-1-isobutylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and Oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
3-Fluoro-1-isobutylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyrrolidinones are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 3-Fluoro-1-isobutylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biological processes, such as enzyme inhibition or receptor activation .
相似化合物的比较
4-Isobutylpyrrolidin-2-one: A related compound without the fluorine atom, used in similar applications but with different chemical properties.
3-Iodopyrroles: These compounds share a similar pyrrolidinone structure but with an iodine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness: The presence of the fluorine atom in 3-Fluoro-1-isobutylpyrrolidin-2-one imparts unique properties, such as increased metabolic stability and altered electronic characteristics, making it distinct from its non-fluorinated counterparts.
属性
分子式 |
C8H14FNO |
|---|---|
分子量 |
159.20 g/mol |
IUPAC 名称 |
3-fluoro-1-(2-methylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H14FNO/c1-6(2)5-10-4-3-7(9)8(10)11/h6-7H,3-5H2,1-2H3 |
InChI 键 |
OCKIIWDIXYLSEK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1CCC(C1=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 8-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13933735.png)

![benzyl N-[3-[(4-methylphenyl)sulfonylamino]propyl]carbamate](/img/structure/B13933757.png)
